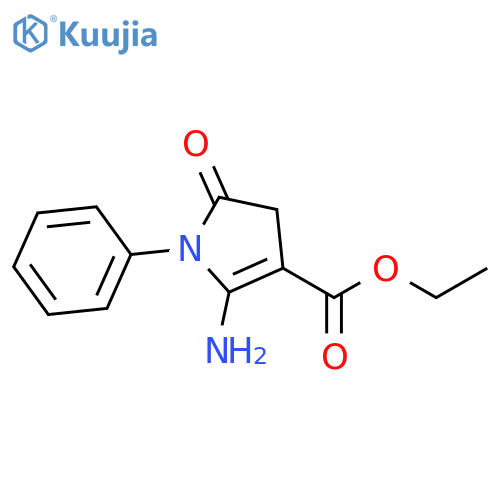

Cas no 379726-62-2 (ethyl 2-amino-5-oxo-1-phenyl-4,5-dihydro-1H-pyrrole-3-carboxylate)

379726-62-2 structure

商品名:ethyl 2-amino-5-oxo-1-phenyl-4,5-dihydro-1H-pyrrole-3-carboxylate

CAS番号:379726-62-2

MF:C13H14N2O3

メガワット:246.261863231659

CID:4650225

ethyl 2-amino-5-oxo-1-phenyl-4,5-dihydro-1H-pyrrole-3-carboxylate 化学的及び物理的性質

名前と識別子

-

- 1H-Pyrrole-3-carboxylic acid, 2-amino-4,5-dihydro-5-oxo-1-phenyl-, ethyl ester

- Ethyl 2-amino-4,5-dihydro-5-oxo-1-phenyl-1H-pyrrole-3-carboxylate

- Ethyl 2-Amino-5-Oxo-1-Phenyl-4,5-Dihydro-1h-Pyrrole-3-Carboxylate

- ethyl 2-amino-5-oxo-1-phenyl-4,5-dihydro-1H-pyrrole-3-carboxylate

-

- インチ: 1S/C13H14N2O3/c1-2-18-13(17)10-8-11(16)15(12(10)14)9-6-4-3-5-7-9/h3-7H,2,8,14H2,1H3

- InChIKey: XBKXRZAFZYJPRC-UHFFFAOYSA-N

- ほほえんだ: N1(C2=CC=CC=C2)C(=O)CC(C(OCC)=O)=C1N

ethyl 2-amino-5-oxo-1-phenyl-4,5-dihydro-1H-pyrrole-3-carboxylate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-14015-1.0g |

ethyl 2-amino-5-oxo-1-phenyl-4,5-dihydro-1H-pyrrole-3-carboxylate |

379726-62-2 | 95% | 1.0g |

$671.0 | 2023-02-09 | |

| TRC | E941168-100mg |

Ethyl 2-Amino-5-Oxo-1-Phenyl-4,5-Dihydro-1h-Pyrrole-3-Carboxylate |

379726-62-2 | 100mg |

$ 250.00 | 2022-06-05 | ||

| Enamine | EN300-14015-0.5g |

ethyl 2-amino-5-oxo-1-phenyl-4,5-dihydro-1H-pyrrole-3-carboxylate |

379726-62-2 | 95% | 0.5g |

$524.0 | 2023-02-09 | |

| Enamine | EN300-14015-5.0g |

ethyl 2-amino-5-oxo-1-phenyl-4,5-dihydro-1H-pyrrole-3-carboxylate |

379726-62-2 | 95% | 5.0g |

$1945.0 | 2023-02-09 | |

| Enamine | EN300-14015-100mg |

ethyl 2-amino-5-oxo-1-phenyl-4,5-dihydro-1H-pyrrole-3-carboxylate |

379726-62-2 | 95.0% | 100mg |

$232.0 | 2023-09-30 | |

| Enamine | EN300-14015-2500mg |

ethyl 2-amino-5-oxo-1-phenyl-4,5-dihydro-1H-pyrrole-3-carboxylate |

379726-62-2 | 95.0% | 2500mg |

$1315.0 | 2023-09-30 | |

| 1PlusChem | 1P019OY0-500mg |

ethyl 2-amino-5-oxo-1-phenyl-4,5-dihydro-1H-pyrrole-3-carboxylate |

379726-62-2 | 95% | 500mg |

$704.00 | 2025-03-03 | |

| 1PlusChem | 1P019OY0-5g |

ethyl 2-amino-5-oxo-1-phenyl-4,5-dihydro-1H-pyrrole-3-carboxylate |

379726-62-2 | 95% | 5g |

$2466.00 | 2023-12-17 | |

| 1PlusChem | 1P019OY0-100mg |

ethyl 2-amino-5-oxo-1-phenyl-4,5-dihydro-1H-pyrrole-3-carboxylate |

379726-62-2 | 95% | 100mg |

$333.00 | 2025-03-03 | |

| A2B Chem LLC | AV31048-50mg |

ethyl 2-amino-5-oxo-1-phenyl-4,5-dihydro-1H-pyrrole-3-carboxylate |

379726-62-2 | 95% | 50mg |

$199.00 | 2024-04-20 |

ethyl 2-amino-5-oxo-1-phenyl-4,5-dihydro-1H-pyrrole-3-carboxylate 関連文献

-

Amitabh Jha,Ajaya B. Naidu,Ashraf M. Abdelkhalik Org. Biomol. Chem., 2013,11, 7559-7565

-

2. Trapping shape-controlled nanoparticle nucleation and growth stages via continuous-flow chemistry†Tabot M. D. Besong,Noktan M. AlYami,Khabiboulakh Katsiev,Dalaver H. Anjum,Ahmed Abdelkader,Pedro M. F. J. Costa,Victor M. Burlakov,Alain Goriely,Osman M. Bakr Chem. Commun., 2017,53, 2495-2498

-

Pierre-Antoine Nocquet,Raphaël Hensienne,Joanna Wencel-Delord,Eric Wimmer,Damien Hazelard Org. Biomol. Chem., 2015,13, 9176-9180

-

Dipendu Mandal,Pranab Deb,Bijan Mondal,Arunabha Thakur,Joseph Ponniah S,Sundargopal Ghosh RSC Adv., 2013,3, 18614-18625

-

Lei Li,Hui Li,Xiao Cheng Zeng Chem. Commun., 2015,51, 9535-9538

379726-62-2 (ethyl 2-amino-5-oxo-1-phenyl-4,5-dihydro-1H-pyrrole-3-carboxylate) 関連製品

- 1038734-05-2(N~1~-Benzyl-N~1~-ethyl-4-(trifluoromethyl)-1,2-benzenediamine)

- 2680537-74-8(1-Bromo-3,3,4,4-tetrafluoropentane)

- 2126178-06-9(tert-butyl N-[(1-benzyl-6-fluoro-1,2,3,4-tetrahydroquinolin-3-yl)methyl]carbamate)

- 55557-48-7(3-aminothieno2,3-bpyridine-2-carboxamide)

- 1179622-21-9(1-tert-butoxycarbonyl-3,4-dihydro-2H-quinoline-5-carboxylic acid)

- 4394-04-1(2-(2,6-dimethylphenyl)aminopyridine-3-carboxylic acid)

- 98489-83-9(5-(2-hydroxyethyl)-6-methyl-2-(methylsulfanyl)-4(3H)-pyrimidinone)

- 2172273-67-3(2-chloro-6-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamidobenzoic acid)

- 1207049-52-2(2-fluoro-N-(2-{(thiophen-2-yl)carbamoylamino}phenyl)benzamide)

- 1428374-36-0(N-4-(trifluoromethoxy)phenyl-5H,6H,7H-pyrazolo3,2-b1,3oxazine-2-carboxamide)

推奨される供給者

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Handan Zechi Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hangzhou Runyan Pharmaceutical Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Wuhan Comings Biotechnology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Jinta Yudi Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量